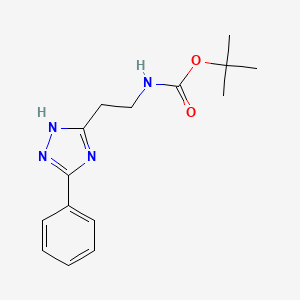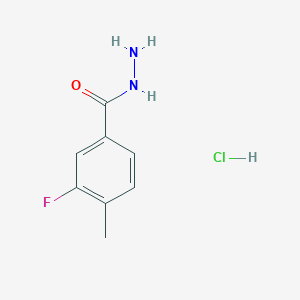
3-Fluoro-4-methylbenzohydrazide hydrochloride
説明
3-Fluoro-4-methylbenzohydrazide hydrochloride (FMBH) is a highly versatile compound with a variety of applications in scientific research and industry. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C8H10ClFN2O . Its molecular weight is 204.63 g/mol.科学的研究の応用
Antimycobacterial Activity
3-Fluoro-4-methylbenzohydrazide hydrochloride and its derivatives have been explored for their antimycobacterial properties. A study by Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of 4-fluorophenylhydrazide derivatives to evaluate their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Antiproliferative Activity Against Cancer
Research by Kumar et al. (2013) investigated the antiproliferative effect of Schiff bases derived from 4-fluorophenylisothiocyanate and 2,6-diflurobenzohydrazide against various human cancer cell lines. Some compounds demonstrated notable activity, suggesting potential as anticancer agents (Kumar et al., 2013).
Antifungal and Anti-Inflammatory Properties
Koçyiğit-Kaymakçıoğlu et al. (2012) synthesized various hydrazide-hydrazones and oxadiazoles derived from 4-fluorobenzoic acid hydrazide. These compounds were tested for antifungal activity against Candida pathogens and for anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells. Some compounds showed strong inhibitory activity in these assays (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antibacterial Activities
A study by Rollas et al. (2002) focused on the preparation of hydrazide hydrazones and oxadiazolines of 4-fluorobenzoic acid hydrazide. These compounds were evaluated as potential antimicrobial agents against various bacterial strains and showed promising antibacterial activity, with some compounds performing comparably to known antibiotics (Rollas et al., 2002).
生化学分析
Biochemical Properties
3-Fluoro-4-methylbenzohydrazide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, this compound may bind to the active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites and influence the overall metabolic balance within cells. For instance, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression .
特性
IUPAC Name |
3-fluoro-4-methylbenzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-5-2-3-6(4-7(5)9)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHWWLWGOGHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

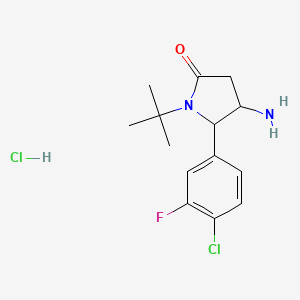
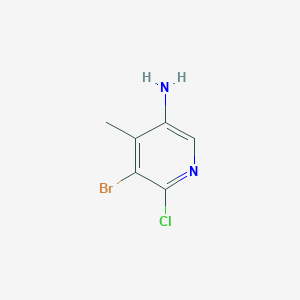
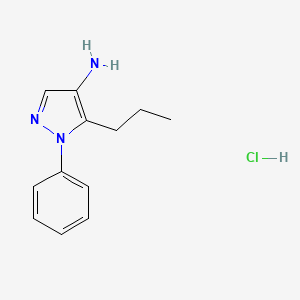
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
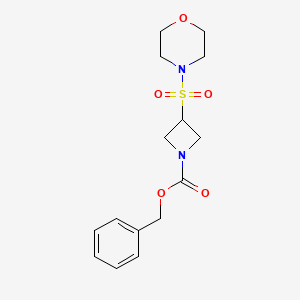
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
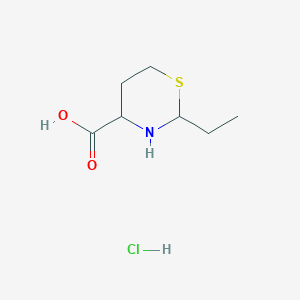
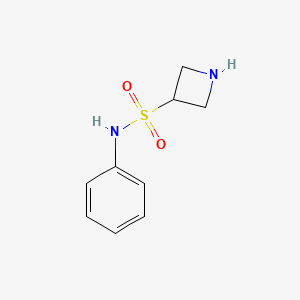
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
